molecular formula C19H27FO3 B15166595 Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) CAS No. 515159-74-7

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI)

Cat. No.: B15166595
CAS No.: 515159-74-7
M. Wt: 322.4 g/mol
InChI Key: SSZIYHKWAOUYCI-ZBZWUMDLSA-N
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Description

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI): is a synthetic steroidal compound. It is characterized by the presence of a fluorine atom at the 16th position and hydroxyl groups at the 3rd and 7th positions. This compound is part of the androstane family, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions are introduced through hydroxylation reactions, which can be catalyzed by enzymes or chemical reagents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Selection of a suitable steroidal precursor: .

    Fluorination at the 16th position: using reagents like DAST.

    Hydroxylation at the 3rd and 7th positions: using chemical or enzymatic methods.

    Purification: through techniques such as chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted steroids with different functional groups.

Scientific Research Applications

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom at the 16th position enhances its binding affinity to these receptors, leading to modulation of gene expression and cellular activities. The hydroxyl groups at the 3rd and 7th positions contribute to its overall biological activity by influencing its solubility and interaction with enzymes.

Comparison with Similar Compounds

Similar Compounds

    Androst-5-en-17-one, 3,19-dihydroxy-, (3beta): .

    5alpha-Androst-2-en-17-one: .

    Androst-5-en-17-one, 3,15-bis(2,2-dimethyl-1-oxopropoxy)-7-hydroxy-: .

Uniqueness

Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) is unique due to the presence of the fluorine atom at the 16th position, which significantly enhances its biological activity and binding affinity to steroid receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

515159-74-7

Molecular Formula

C19H27FO3

Molecular Weight

322.4 g/mol

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1

InChI Key

SSZIYHKWAOUYCI-ZBZWUMDLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O

Origin of Product

United States

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